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Compound of Interest

Compound Name: Fgfr4-IN-20

Cat. No.: B15578225

A Note on "Fgfr4-IN-20": Publicly available data for a compound specifically designated "Fgfr4-
IN-20" could not be located. Therefore, this guide provides a comparative analysis between
Infigratinib and Fisogatinib (BLU-554), a well-characterized, potent, and highly selective FGFR4
inhibitor with substantial preclinical and clinical data, serving as a representative for a selective
FGFR4-targeted agent.

This guide offers a detailed comparison of the in vivo performance, mechanism of action, and
experimental protocols for Infigratinib, a pan-FGFR inhibitor, and Fisogatinib, a selective
FGFRA4 inhibitor. The information is intended for researchers, scientists, and professionals in
drug development to facilitate an objective evaluation of these two compounds.

Overview of the Compounds

Infigratinib (BGJ398) is an orally bioavailable, ATP-competitive inhibitor of fibroblast growth
factor receptors (FGFRs), demonstrating potent activity against FGFR1, FGFR2, and FGFR3.
[1][2] It is considered a pan-FGFR inhibitor, though it exhibits lower potency against FGFRA4.[3]
Infigratinib has shown significant clinical activity in patients with cancers harboring FGFR2
fusions, such as cholangiocarcinoma.[1]

Fisogatinib (BLU-554) is an orally available, potent, and highly selective inhibitor of FGFRA4.[4]
[5] It is designed to target cancers driven by aberrant FGFR4 signaling, which is often mediated
by its ligand, FGF19.[4][5] Fisogatinib has been investigated in clinical trials for hepatocellular
carcinoma (HCC) with FGF19 overexpression.[4][6]
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Data Presentation

ble 1. hani  Acti I il

Feature Infigratinib

Fisogatinib (BLU-554)

Primary Targets FGFR1, FGFR2, FGFR3[1][2]

FGFRA[4][5]

ATP-competitive inhibitor of the
FGFR kinase domain[1][3]

Mechanism of Action

Binds to and blocks the
activation of FGFR4 by its
ligand, FGF19[5][7]

Reversible, ATP-competitive[1]

Binding Mode
[3]

Not explicitly stated in the

provided results

ble 2: In Vi : hibi ivity (ICso)

Kinase Infigratinib (nM) Fisogatinib (BLU-554) (nM)
FGFR1 Potent inhibitor (low nM)[1] 624 - 2203[8]

FGFR2 Potent inhibitor (low nM)[1] 624 - 2203[8]

FGFR3 Potent inhibitor (low nM)[1] 624 - 2203[8]

FGER4 Lower potency compared to (6]

FGFR1-3[3]

Table 3: In Vivo Efficacy in Xenograft Models
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Parameter

Infigratinib

Fisogatinib (BLU-554)

Cancer Model

Gastrointestinal Stromal Tumor
(GIST)[9][10], HCC[11]

Hepatocellular Carcinoma
(HCO)[4][12]

Xenograft Type

Patient- and cell-line-derived[9]
[10]

Cell-line (Hep3B) and patient-
derived (LIX-066)[4][12]

Animal Model

nu/nu NMRI mice[9][10]

Not explicitly stated in the

provided results

Administration

Oral gavage[11]

Oral[8]

Dosing

10 to 30 mg/kg, once daily[11]

10 mg/kg([8]

Observed Effect

Did not show anti-tumor effect
in the specific GIST models
tested[9]

Induced tumor regression in

liver cancer models[8]

Signaling Pathway and Experimental Workflow

Diagrams
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Caption: FGFR4 Signaling Pathway.
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Caption: General In Vivo Xenograft Experimental Workflow.
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Experimental Protocols

Protocol 1: Infigratinib In Vivo Xenograft Efficacy Study
in GIST Models[9][10]

e Animal Model: 6-7 week old female immunodeficient nu/nu NMRI mice were used.[10][11]

o Tumor Implantation: Human gastrointestinal stromal tumor (GIST) tissue from patient- or cell-
line-derived xenografts was subcutaneously implanted into the flanks of the mice.[9][10]

o Treatment Groups: Once tumors were established, mice were randomized into treatment and
control groups.[11]

o Drug Administration: Infigratinib was administered, typically via oral gavage, at doses ranging
from 10 to 30 mg/kg once daily.[11] The control group received the vehicle buffer.[11]

e Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers.[11]
Animal body weight and general health were monitored as indicators of toxicity.[10]

o Endpoint and Analysis: At the end of the study (due to tumor size limits or pre-defined study
duration), tumors were collected for further analysis.[11] Pharmacodynamic effects on
signaling pathways were assessed using methods like Western blotting on tumor lysates to
measure the phosphorylation of downstream targets like FRS2 and ERK.[1]

Protocol 2: Fisogatinib In Vivo Xenograft Efficacy Study
in HCC Models[4][12]

e Animal Model: Immunocompromised mice were used for tumor xenografts.

e Tumor Implantation: Human hepatocellular carcinoma (HCC) cell lines (e.g., Hep3B) or
patient-derived xenograft tissues (e.g., LIX-066) with known FGF19 expression were
implanted subcutaneously.[4][12]

o Treatment Groups: Mice with established tumors were randomized into vehicle control and
Fisogatinib treatment groups.
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o Drug Administration: Fisogatinib was administered orally.[8] A dose of 10 mg/kg has been
reported in preclinical models.[8]

e Monitoring: Tumor growth was monitored over time by caliper measurements.

« Endpoint and Analysis: The primary endpoint was the change in tumor volume compared to
the control group.[4][12] At the end of the study, tumors could be harvested to assess target
engagement and downstream pathway modulation, for instance, by measuring the levels of
phosphorylated FGFRA4.

Conclusion

This guide provides a comparative overview of Infigratinib and the selective FGFR4 inhibitor,
Fisogatinib. Infigratinib is a pan-FGFR inhibitor with demonstrated clinical efficacy in cancers
with FGFR1-3 alterations.[1] In contrast, Fisogatinib is a highly selective FGFR4 inhibitor that
has shown promise in preclinical and early clinical studies of cancers driven by the FGF19-
FGFR4 signaling axis, particularly hepatocellular carcinoma.[4][6] The choice between a pan-
FGFR inhibitor and a selective FGFR4 inhibitor would depend on the specific genetic drivers of
the cancer being studied. The provided experimental protocols and diagrams offer a
foundational understanding for designing and interpreting in vivo studies involving these
classes of compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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